molecular formula C18H14ClNO4 B3012759 (5-(4-Chlorophenyl)isoxazol-3-yl)methyl 2-phenoxyacetate CAS No. 946346-86-7

(5-(4-Chlorophenyl)isoxazol-3-yl)methyl 2-phenoxyacetate

Cat. No. B3012759
CAS RN: 946346-86-7
M. Wt: 343.76
InChI Key: APEBKNPSVQLPHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(5-(4-Chlorophenyl)isoxazol-3-yl)methyl 2-phenoxyacetate” is a complex organic molecule. It likely contains an isoxazole ring, which is a five-membered heterocyclic compound with an oxygen atom and a nitrogen atom . Isoxazole rings are commonly found in many commercially available drugs .


Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .

Scientific Research Applications

Drug Discovery and Development

Isoxazole derivatives, such as (5-(4-Chlorophenyl)isoxazol-3-yl)methyl 2-phenoxyacetate, are commonly found in many commercially available drugs due to their significant biological activities . They are particularly valuable in the field of drug discovery for their ability to bind to various biological targets. The compound’s structural features make it a candidate for the development of new medications with potential therapeutic applications.

Anticancer Research

Isoxazole compounds have shown promise in anticancer research. The substitution of different groups on the isoxazole ring can impart diverse biological activities, which is crucial for designing drugs with specific anticancer properties . This compound could be synthesized and tested for its efficacy against various cancer cell lines.

Antimicrobial and Antiviral Applications

The isoxazole nucleus has been associated with antimicrobial and antiviral activities. Researchers have synthesized isoxazole derivatives and tested them for in vitro antifungal activities against pathogens like B. cinerea and R. cerealis . This suggests that (5-(4-Chlorophenyl)isoxazol-3-yl)methyl 2-phenoxyacetate could be explored for its potential use in treating infectious diseases.

Anti-inflammatory and Analgesic Effects

Isoxazole derivatives are known for their anti-inflammatory and analgesic effects. The compound could be investigated for its effectiveness in reducing inflammation and pain, which could lead to the development of new non-steroidal anti-inflammatory drugs (NSAIDs) .

Neurological Disorders

Compounds with an isoxazole structure have been studied for their potential use in treating neurological disorders. They have shown activity as anticonvulsants and antidepressants, indicating that (5-(4-Chlorophenyl)isoxazol-3-yl)methyl 2-phenoxyacetate might be beneficial in the treatment of conditions such as epilepsy and depression .

Material Science and Nanocatalysis

The isoxazole ring is also of interest in material science and nanocatalysis. Its unique structure can be utilized in the synthesis of materials with specific properties or in the development of catalysts for chemical reactions . This compound could contribute to advancements in these fields by providing a scaffold for further chemical modifications.

properties

IUPAC Name

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4/c19-14-8-6-13(7-9-14)17-10-15(20-24-17)11-23-18(21)12-22-16-4-2-1-3-5-16/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEBKNPSVQLPHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(4-Chlorophenyl)isoxazol-3-yl)methyl 2-phenoxyacetate

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